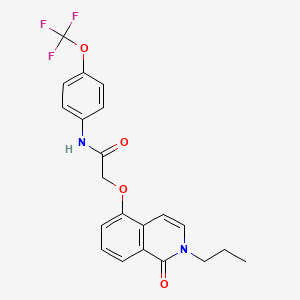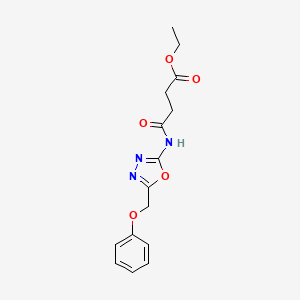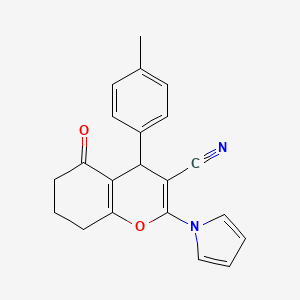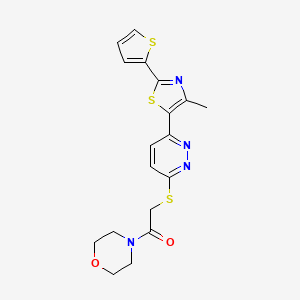![molecular formula C12H23N B2831894 Spiro[5.5]undecane-3-methaneamine CAS No. 690616-99-0](/img/structure/B2831894.png)
Spiro[5.5]undecane-3-methaneamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of spiro[5.5]undecane derivatives has been reported in several studies . For instance, one study reported the synthesis of spiro[5.5]undecane derivatives with S and O containing heterocycles . Another study described a total synthesis of racemic β-chamigrene, a sesquiterpene with a spiro[5.5]undecane carbon framework .Molecular Structure Analysis
Spiro[5.5]undecane is chiral, and its chirality is due to the helicity of the spirane skeleton . The flipping of the six-membered rings transforms one enantiomer into the other, a process known as conformational equilibrium . The 3,9-disubstituted-spiro[5.5]undecane derivatives show anancomeric structures .Chemical Reactions Analysis
The chemical reactions involving spiro[5.5]undecane derivatives are complex and can involve multiple steps . For example, one study reported the transformation of certain spiro[5.5]undecane derivatives into more stable forms . Another study described a ZnMe2-promoted alkynylation and HCO2H-mediated dearomatizative cyclization to construct an all-carbon quaternary spirocenter .Applications De Recherche Scientifique
Spiro compounds have a wide range of applications in scientific research. They have been used as intermediates in the synthesis of bioactive molecules, such as drugs and natural products. Spiro compounds have also been used as ligands in metal-catalyzed reactions, such as asymmetric hydrogenation and cross-coupling reactions. Moreover, Spiro[5.5]undecane-3-methaneamine compounds have been used as building blocks for the synthesis of functional materials, such as fluorescent dyes and polymers.
Mécanisme D'action
Spiro[5.5]undecan-3-ylmethanamine, also known as Spiro[5.5]undecane-3-methaneamine, is a compound with intriguing conformational and configurational aspects . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary targets of Spiro[5.5]undecan-3-ylmethanamine are currently unknown. The compound’s structure, which includes S and O containing heterocycles , suggests that it may interact with a variety of biological targets
Mode of Action
The mode of action of Spiro[5The compound’s unique structure, which includes a spirane skeleton , may allow it to interact with its targets in a unique way. More research is needed to elucidate these interactions and any resulting changes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Spiro[5The compound’s molecular weight is 181.32 , which may influence its bioavailability. More research is needed to outline the compound’s pharmacokinetic properties and their impact on bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
Spiro compounds offer several advantages for lab experiments. They are easy to synthesize, and their unique structure makes them ideal candidates for the synthesis of bioactive molecules and functional materials. Moreover, Spiro[5.5]undecane-3-methaneamine compounds have been shown to exhibit high selectivity and potency against specific targets. However, this compound compounds also have some limitations. They are often difficult to purify, and their complex structure makes them challenging to characterize.
Orientations Futures
There are several future directions for the research on Spiro[5.5]undecane-3-methaneamine compounds. One possible direction is the development of new synthetic methods for the preparation of this compound compounds. Another direction is the exploration of the potential applications of this compound compounds in medicinal chemistry, materials science, and organic synthesis. Moreover, the mechanism of action of this compound compounds needs to be further elucidated to fully understand their biological activity. Finally, the development of this compound compounds with improved properties, such as solubility and stability, is also an important direction for future research.
Conclusion:
In conclusion, this compound[5.5]undecane-3-methaneamine is a unique bicyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound compound is a challenging task, but several methods have been reported for its preparation. Spiro compounds have a wide range of applications in scientific research, including medicinal chemistry, materials science, and organic synthesis. The mechanism of action of this compound compounds is not well understood, but they have been shown to exhibit a wide range of biochemical and physiological effects. Spiro compounds offer several advantages for lab experiments, but they also have some limitations. Several future directions for the research on this compound compounds have been identified, and further research in this area is needed to fully understand their potential applications.
Méthodes De Synthèse
The synthesis of Spiro[5.5]undecane-3-methaneamine compound is a challenging task due to its complex structure. Several methods have been reported for the synthesis of this compound compounds, including the cyclization of ketones with diamines, the reaction of ketones with amines, and the condensation of aldehydes with diamines. The most commonly used method for the synthesis of this compound compound is the cyclization of ketones with diamines. This method involves the reaction of a ketone with a diamine in the presence of a Lewis acid catalyst to form a this compound compound.
Propriétés
IUPAC Name |
spiro[5.5]undecan-3-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c13-10-11-4-8-12(9-5-11)6-2-1-3-7-12/h11H,1-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWJUXLLYMXVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(CC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690616-99-0 |
Source


|
| Record name | {spiro[5.5]undecan-3-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
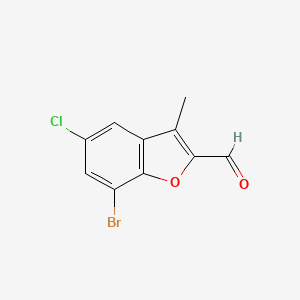

![N-(4-fluorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2831815.png)
![N-(2,4-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2831816.png)
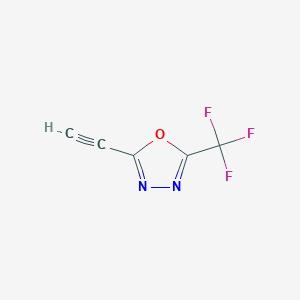
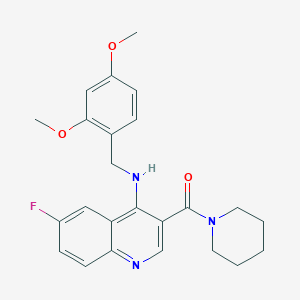

![[(1S)-1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopenten-1-yl]ethyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)
![N-(3,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2831824.png)

